2-(4-Piperidinyloxy)benzonitrile
Description
2-(4-Piperidinyloxy)benzonitrile is a chemical compound with the molecular formula C12H14N2O. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a piperidine ring attached to a benzonitrile moiety, which imparts unique chemical properties.
Properties
IUPAC Name |
2-piperidin-4-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFRRCRLKBGBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587450 | |
| Record name | 2-[(Piperidin-4-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900572-37-4 | |
| Record name | 2-[(Piperidin-4-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Piperidinyloxy)benzonitrile typically involves the reaction of 4-piperidinol with 2-chlorobenzonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Piperidinyloxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(4-Piperidinyloxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Piperidinyloxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine ring and benzonitrile moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Piperidinyloxy)benzaldehyde
- 2-(4-Piperidinyloxy)benzoic acid
- 2-(4-Piperidinyloxy)benzamide
Uniqueness
2-(4-Piperidinyloxy)benzonitrile is unique due to its specific combination of a piperidine ring and a benzonitrile moiety. This structure imparts distinct chemical properties, making it suitable for various applications that similar compounds may not be able to achieve .
Biological Activity
2-(4-Piperidinyloxy)benzonitrile is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound is characterized by a benzonitrile core with a piperidine ring attached via an oxygen atom. Its molecular formula is , and it has a molecular weight of approximately 201.25 g/mol. The unique structure enhances its solubility and interaction with biological targets, making it a valuable subject for research.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their catalytic activity. This mechanism is crucial in studies focused on metabolic pathways and enzyme regulation.
- Receptor Interaction : It may modulate signal transduction pathways by interacting with cell surface receptors, influencing various cellular responses.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
1. Antioxidant Activity
Studies indicate that the compound possesses significant antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is particularly relevant for therapeutic applications in diseases characterized by oxidative damage.
2. Neuroprotective Effects
Preliminary research suggests that this compound may exhibit neuroprotective effects, making it a candidate for investigating neurodegenerative diseases. Its ability to inhibit enzymes involved in neuroinflammation could be beneficial for conditions such as Alzheimer's disease .
3. Antimicrobial Activity
The compound has shown promise in inhibiting the growth of various microbial strains, indicating potential applications in antimicrobial therapies. This aspect is particularly relevant given the rising concern over antibiotic resistance.
Summary of Biological Activities
| Biological Activity | Description | Potential Applications |
|---|---|---|
| Antioxidant Activity | Mitigates oxidative stress | Therapeutic applications in oxidative damage-related diseases |
| Neuroprotective Effects | Inhibits neuroinflammation | Research into neurodegenerative diseases |
| Antimicrobial Activity | Inhibits microbial growth | Development of antimicrobial therapies |
Case Study 1: Neuroprotection
A study conducted on animal models demonstrated that treatment with this compound resulted in reduced markers of neuroinflammation and improved cognitive function compared to control groups. These findings suggest its potential as a therapeutic agent in managing neurodegenerative conditions.
Case Study 2: Antimicrobial Efficacy
In vitro studies revealed that this compound effectively inhibited the growth of several bacterial strains, including resistant strains of Staphylococcus aureus. This positions the compound as a promising candidate for further development into new antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
